Banoxantrone

Vue d'ensemble

Description

Le Banoxantrone est un médicament bioréducteur hautement sélectif qui est activé dans les cellules tumorales hypoxiques et leur est préférentiellement toxique. Il a montré son efficacité en association avec la radiothérapie et la chimiothérapie, retardant considérablement la croissance tumorale par rapport à l'un ou l'autre traitement seul .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le Banoxantrone est synthétisé par une série de réactions chimiques impliquant la formation de sa structure de base, suivie d'une fonctionnalisation pour obtenir le composé final. La synthèse implique généralement l'utilisation de solvants organiques, de catalyseurs et de conditions de réaction spécifiques pour garantir un rendement et une pureté élevés .

Méthodes de production industrielle : La production industrielle de this compound implique la mise à l'échelle du processus de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction, l'utilisation de réacteurs à grande échelle et la mise en œuvre de techniques de purification telles que la cristallisation et la chromatographie pour obtenir le produit final en grande quantité .

Analyse Des Réactions Chimiques

Bioreductive Activation Mechanism

Banoxantrone is chemically designed as a bis-N-oxide derivative, requiring enzymatic reduction to form its cytotoxic metabolite, AQ4. This activation occurs via a two-step, four-electron reduction process under hypoxic conditions:

Step 1 : AQ4N → AQ4M (mono-N-oxide intermediate)

Step 2 : AQ4M → AQ4 (fully reduced tertiary amine)

AQ4 is a potent DNA intercalator and topoisomerase II inhibitor, binding DNA with high affinity (Kd = 10 nM) . Its formation is irreversible, ensuring sustained cytotoxicity in tumor microenvironments .

Enzymatic Reduction Pathways

The reduction of AQ4N is mediated by haem-containing enzymes upregulated in hypoxic tumor cells:

Hypoxia-Dependent Cytotoxicity

AQ4N exhibits selective toxicity in hypoxic environments, as shown in preclinical models:

| Cell Line | Normoxia IC50 (μM) | Hypoxia IC50 (μM) | Fold Increase (Hypoxia) | Source |

|---|---|---|---|---|

| 9L Rat Gliosarcoma | >100 | 12.5 | 8 | |

| H460 NSCLC | >100 | 25 | 4 | |

| HT1080 Fibrosarcoma | >100 | 50 (1% O₂) | 2 |

-

Cytotoxicity under normoxia is negligible (IC50 >100 μM) , confirming hypoxia selectivity.

-

Synergy with radiation or chemotherapies (e.g., cisplatin) enhances tumor growth delay by targeting both oxygenated and hypoxic regions .

Chemical Stability and Formulation

This compound’s stability and solubility are critical for its pharmacokinetic profile:

Analytical Detection Methods

Recent advancements enable precise quantification of AQ4N and its metabolites:

-

Gold Nanocluster-Based Fluorometry : Detects AQ4N via luminescence quenching at pH 6.0, with a linear range of 0.1–50 μM and a detection limit of 0.03 μM .

-

High-Performance Liquid Chromatography (HPLC) : Validated for pharmacokinetic studies with ≥98% purity standards .

Pharmacodynamic Interactions

-

Radiation Therapy : Enhances AQ4N activation by increasing tumor hypoxia post-irradiation .

-

Vasodilators (e.g., Hydralazine) : Reduce tumor perfusion, exacerbating hypoxia and potentiating AQ4N efficacy .

This compound’s chemical reactivity is defined by its hypoxia-dependent bioreduction, yielding a stable, cytotoxic metabolite with potent DNA-targeting activity. Its synergy with conventional therapies and selective activation in tumor microenvironments underscore its potential in overcoming hypoxia-associated treatment resistance.

Applications De Recherche Scientifique

Key Features

- Hypoxia Selectivity : Banoxantrone is designed to preferentially kill hypoxic tumor cells while sparing normal tissues.

- Activation : Under hypoxic conditions, this compound is converted into AQ4, which binds to DNA and disrupts replication and transcription processes.

Combination Therapies

- Radiation Therapy : Studies have shown that combining this compound with radiation enhances the therapeutic effects on hypoxic tumor cells. The presence of elevated iNOS levels in tumor cells increases their sensitivity to this compound, particularly when used alongside radiation treatment .

- Chemotherapy : Incorporating this compound into chemoradiation protocols has been shown to improve treatment efficacy by targeting both oxygenated and hypoxic regions within tumors. In preclinical models, this compound combined with cisplatin and radiation therapy resulted in enhanced responses in xenograft models .

Study 1: Efficacy in Xenograft Models

A study evaluated the effects of this compound on Calu-6 (lung) and RT112 (bladder) xenografts. Mice received a single dose of 60 mg/kg of this compound, resulting in significant tumor response improvements when combined with standard chemotherapy agents .

Study 2: Hypoxia-Modified Treatment

In another study, the administration of this compound led to a reduction in the hypoxic fraction of tumors, demonstrating its ability to convert hypoxic tissue into necrotic tissue effectively .

| Study | Treatment | Tumor Type | Results |

|---|---|---|---|

| 1 | This compound + Cisplatin | Lung (Calu-6) | Enhanced tumor response |

| 2 | This compound alone | Bladder (RT112) | Significant reduction in hypoxia |

Preclinical Findings

Preclinical studies have consistently shown that this compound can effectively target and kill hypoxic tumor cells while minimizing damage to normal tissues. In vivo experiments indicated that treatment with this compound resulted in a marked decrease in tumor size and viability under hypoxic conditions compared to normoxic conditions .

Research Insights

Mécanisme D'action

Banoxantrone is preferentially and irreversibly converted to its cytotoxic form in hypoxic tumor cells. This conversion is facilitated by tissue cytochrome P450 and other reductases. The cytotoxic form intercalates DNA and inhibits topoisomerase II, leading to cell death. This mechanism targets hypoxic tumor cells while sparing oxygenated cells .

Comparaison Avec Des Composés Similaires

Mitoxantrone: Another DNA intercalator and topoisomerase II inhibitor used in cancer therapy.

Cisplatin: A platinum-based chemotherapy drug that forms DNA crosslinks.

Thiotepa: An alkylating agent used in chemotherapy.

Uniqueness of Banoxantrone: this compound’s uniqueness lies in its selective activation in hypoxic conditions, making it particularly effective against hypoxic tumor cells. This selective toxicity reduces damage to healthy, oxygenated tissues and enhances the efficacy of combination therapies .

Activité Biologique

Banoxantrone, also known as AQ4N, is a bioreductive prodrug with significant implications in cancer therapy. It is activated in hypoxic conditions, preferentially targeting hypoxic tumor cells while sparing well-oxygenated tissues. This compound has garnered attention for its potential to enhance the efficacy of conventional therapies such as chemotherapy and radiotherapy.

This compound operates primarily as a topoisomerase II inhibitor , disrupting DNA replication and repair in cancer cells. The prodrug is converted into its active form, AQ4, under hypoxic conditions, where it exerts cytotoxic effects. This selective activation allows for targeted treatment of tumors that are often resistant to standard therapies due to their hypoxic microenvironments .

Biological Activity Overview

- Hypoxia Activation : this compound is preferentially activated in hypoxic tumor cells, leading to localized cytotoxicity.

- Combination Therapy : It has shown enhanced anti-tumor effects when combined with other treatments, such as cyclophosphamide and radiation therapy .

- Cytotoxicity : Under normoxic conditions, this compound exhibits minimal cytotoxicity (IC50 > 100 μM), but its efficacy increases significantly in hypoxia .

Case Studies and Clinical Trials

- In preclinical studies, this compound demonstrated significant tumor growth delay when used in conjunction with fractionated radiation therapy compared to either treatment alone .

- A study involving human fibrosarcoma HT1080 cells revealed that elevated levels of inducible nitric oxide synthase (iNOS) improved sensitivity to AQ4N under hypoxic conditions, suggesting a potential biomarker for patient selection in future clinical trials .

Efficacy Against Various Tumors

This compound has been evaluated against several cancer types:

Preclinical Studies

- In Vivo Studies : Research using xenograft models showed that this compound effectively reduced the hypoxic fraction of tumors, converting necrotic tissue into normoxic tissue upon treatment .

- Combination with Chemotherapy : Studies indicate that this compound enhances the cytotoxic effects of cisplatin and other chemotherapeutic agents, providing a rationale for combination therapy strategies .

Propriétés

Key on ui mechanism of action |

Banoxantrone (formally known as AQ4N) is preferentially and irreversibly converted to AQ4, its cytotoxic form, in hypoxic tumour cells where it remains localised. When the surrounding oxygenated cells are killed by radiotherapy or chemotherapy bringing these AQ4-containing quiescent cells closer to the oxygen source, they become reoxygenated, attempt to resume replication and, in this state, are killed by AQ4 through potent DNA intercalation and topoisomerase II inhibition. |

|---|---|

Numéro CAS |

136470-65-0 |

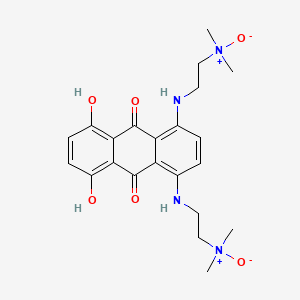

Formule moléculaire |

C22H28N4O6 |

Poids moléculaire |

444.5 g/mol |

Nom IUPAC |

2-[[4-[2-[dimethyl(oxido)azaniumyl]ethylamino]-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]-N,N-dimethylethanamine oxide |

InChI |

InChI=1S/C22H28N4O6/c1-25(2,31)11-9-23-13-5-6-14(24-10-12-26(3,4)32)18-17(13)21(29)19-15(27)7-8-16(28)20(19)22(18)30/h5-8,23-24,27-28H,9-12H2,1-4H3 |

Clé InChI |

YZBAXVICWUUHGG-UHFFFAOYSA-N |

SMILES |

C[N+](C)(CCNC1=C2C(=C(C=C1)NCC[N+](C)(C)[O-])C(=O)C3=C(C=CC(=C3C2=O)O)O)[O-] |

SMILES canonique |

C[N+](C)(CCNC1=C2C(=C(C=C1)NCC[N+](C)(C)[O-])C(=O)C3=C(C=CC(=C3C2=O)O)O)[O-] |

Apparence |

Solid powder |

Key on ui other cas no. |

136470-65-0 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>5 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

1,4-bis-((2-(dimethylamino)ethyl)amino)-5,8-dihydroxyanthracene-9,10-dione 1,4-bis-((2-(dimethylamino-N-oxide)ethyl)amino)-5,8-dihydroxyanthracene-9,10-dione AQ4N banoxantrone banoxantrone dihydrochloride |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.